Product packaging for Sodium hippurate hydrate(Cat. No.:CAS No. 305808-27-9)

Sodium hippurate hydrate

Cat. No.: B3123194
CAS No.: 305808-27-9
M. Wt: 219.17 g/mol
InChI Key: IOZRWVOSUXHESF-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Sodium hippurate hydrate is a useful research compound. Its molecular formula is C9H10NNaO4 and its molecular weight is 219.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10NNaO4 B3123194 Sodium hippurate hydrate CAS No. 305808-27-9

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

sodium;2-benzamidoacetate;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO3.Na.H2O/c11-8(12)6-10-9(13)7-4-2-1-3-5-7;;/h1-5H,6H2,(H,10,13)(H,11,12);;1H2/q;+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOZRWVOSUXHESF-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCC(=O)[O-].O.[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10NNaO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Historical Trajectories and Foundational Discoveries in Hippuric Acid Chemistry and Biochemistry

The story of hippuric acid is deeply intertwined with the emergence of organic chemistry and biochemistry in the 19th century. Its name, derived from the Greek words "hippos" (horse) and "ouron" (urine), points to its initial discovery in the urine of herbivorous animals. wikipedia.orgacs.org

In 1829, the renowned German chemist Justus von Liebig was the first to properly characterize hippuric acid, distinguishing it from benzoic acid. wikipedia.orgacs.org He determined its constitution in 1834. wikipedia.org These early investigations were crucial in establishing hippuric acid as a distinct chemical entity. The elemental analysis at the time indicated a composition of 62.9% carbon, 4.96% hydrogen, 24.8% oxygen, and 7.36% nitrogen. redalyc.org

A significant breakthrough came in 1841 when Alexander Ure, and subsequently Wilhelm Keller in Friedrich Wöhler's laboratory, demonstrated that the ingestion of benzoic acid by humans led to the excretion of hippuric acid in the urine. nih.govissx.orgissx.org This was a landmark experiment, providing one of the earliest and clearest examples of a metabolic transformation of a foreign compound (xenobiotic) within a living organism. nih.gov

Further elucidating its structure and synthesis, French chemist Victor Dessaignes synthesized hippuric acid in 1853 by reacting benzoyl chloride with the zinc salt of glycine (B1666218). wikipedia.org This, along with other synthetic methods developed around the same time, confirmed that hippuric acid is N-benzoylglycine, formed from the conjugation of benzoic acid and the amino acid glycine. wikipedia.orgacs.org This biochemical process was later understood to occur primarily in the liver and kidneys. wikipedia.org

Early research also uncovered some of the fundamental chemical properties of hippuric acid. It was observed to be readily hydrolyzed by hot caustic alkalis back into its constituent parts: benzoic acid and glycine. wikipedia.org It was also found that nitrous acid converts it into benzoyl glycolic acid. wikipedia.org

The table below summarizes some of the key historical milestones in the study of hippuric acid.

YearScientist(s)Key Discovery/Contribution
1829 Justus von LiebigNamed and distinguished hippuric acid from benzoic acid. wikipedia.orgacs.org
1834 Justus von LiebigDetermined the constitution of hippuric acid. wikipedia.org
1841 Alexander UreShowed that ingestion of benzoic acid leads to hippuric acid excretion in human urine. issx.orgissx.org
1842 Wilhelm KellerConfirmed Ure's findings on the conversion of benzoic acid to hippuric acid. nih.govissx.org
1853 Victor DessaignesSynthesized hippuric acid from benzoyl chloride and the zinc salt of glycine. wikipedia.org
1863 Eduard LautemannObserved that quinic acid from hay is converted to hippuric acid during digestion. acs.org

These foundational discoveries laid the groundwork for understanding the metabolic pathways involving aromatic compounds and their detoxification and elimination from the body, a field now known as xenobiochemistry. nih.gov

Sodium Hippurate Hydrate As a Key Host Microbiota Co Metabolite in Integrated Biological Systems

Chemical Synthesis Methodologies for Hippuric Acid and its Salts

The laboratory synthesis of hippuric acid and its derivatives typically involves straightforward organic reactions, primarily focusing on the formation of an amide bond between a glycine moiety and a benzoyl group.

A primary and modern method for synthesizing hippuric acid is through the acylation of glycine. wikipedia.orgijsr.net This reaction, often a variation of the Schotten-Baumann reaction, involves treating glycine with benzoyl chloride. wikipedia.orgacs.org The reaction is typically carried out in an alkaline solution, such as aqueous sodium hydroxide (B78521), which neutralizes the hydrochloric acid formed as a byproduct. globalconference.info Glycine's amino group acts as a nucleophile, attacking the carbonyl carbon of the benzoyl chloride, leading to the formation of N-benzoylglycine, or hippuric acid, after acidification. acs.orgglobalconference.info Alternative methods have also been described, such as reacting glycine with benzoic anhydride (B1165640) or using the zinc salt of glycine with benzoyl chloride. ijsr.netchemicalbook.com

Reactants Reaction Type Key Conditions Product
Glycine, Benzoyl chlorideAcylation (Schotten-Baumann)Alkaline solution (e.g., NaOH)Hippuric Acid
Glycine, Benzoic anhydrideAcylationHeatingHippuric Acid

Hippuric acid serves as a starting material for various chemical derivatives, including esters and hydrazides.

Hippurate Esters: Hippurate esters, such as ethyl hippurate, are synthesized by reacting hippuric acid with an alcohol, like absolute ethanol, in the presence of a strong acid catalyst such as gaseous hydrochloric acid. researchgate.net The mixture is typically heated under reflux to drive the esterification process. researchgate.net

Hippuryl Hydrazides: These derivatives are formed from hippurate esters. For instance, ethyl hippurate can be converted into hippuryl hydrazine (B178648) by reacting it with hydrazine hydrate (B1144303). wikipedia.orgresearchgate.netajgreenchem.com This reaction involves the nucleophilic attack of hydrazine on the ester's carbonyl group, replacing the ethoxy group to form the hydrazide. researchgate.net These hydrazides are useful intermediates for synthesizing other compounds, like hydrazones, by reacting them with various aldehydes. ajgreenchem.comuobaghdad.edu.iq

Endogenous Biosynthesis and Metabolic Origins of Hippuric Acid

Hippuric acid is a naturally occurring metabolite found in mammals, including humans. reading.ac.uk Its formation is a key example of a mammalian-microbial co-metabolite, involving processes in both the host and its gut microbiota. mdpi.comnih.gov

The primary site for hippuric acid biosynthesis in the body is the liver, with some activity also occurring in the kidneys. wikipedia.orgmdpi.comnih.gov The process is a detoxification pathway that converts benzoic acid, which can be toxic at high concentrations, into the more readily excretable hippuric acid. ajol.info This conjugation reaction occurs in two main steps within the mitochondrial matrix of liver cells (hepatocytes). nih.govresearchgate.net

Activation of Benzoic Acid: First, benzoic acid is activated by being converted into a high-energy thioester, benzoyl-coenzyme A (benzoyl-CoA). wikipedia.orgsmpdb.caresearchgate.net This reaction is catalyzed by an acyl-CoA synthetase and requires energy in the form of ATP. smpdb.cauniroma1.it

Conjugation with Glycine: In the second step, the benzoyl group is transferred from benzoyl-CoA to the amino acid glycine. nih.govresearchgate.net This forms hippuric acid and releases coenzyme A (CoASH). uniroma1.it This step is catalyzed by the enzyme glycine N-acyltransferase. researchgate.netsmpdb.ca

The resulting hippuric acid is then transported out of the liver and kidneys for excretion in the urine. researchgate.net

The benzoic acid required for hippuric acid synthesis is largely derived from the metabolic activity of the gut microbiota on dietary components. researchgate.netbiorxiv.org There are two major precursor sources:

Dietary Polyphenols: Many plant-based foods, such as fruits, vegetables, and tea, are rich in phenolic compounds like chlorogenic acids and epicatechins. mdpi.comresearchgate.net Gut bacteria metabolize these complex aromatic compounds, breaking them down into simpler molecules, including benzoic acid. biorxiv.orgmdpi.com This benzoic acid is then absorbed into the bloodstream and transported to the liver. mdpi.commdpi.com

Phenylalanine Metabolism: The essential amino acid phenylalanine can also be a precursor. wikipedia.orgnih.gov Certain gut microbes, such as Clostridium sporogenes, can metabolize phenylalanine to produce phenylpropionic acid, which can be further metabolized by the host to generate hippuric acid. nih.govmdpi.com Gut bacteria can also convert phenylalanine into phenylacetic acid, which is then absorbed by the host. mdpi.com The gut microbiome's role is therefore crucial in generating the necessary precursors for hippuric acid synthesis. researchgate.netcambridge.org

The biosynthesis of hippuric acid is governed by a specific set of enzymes located primarily in the mitochondria of liver and kidney cells. nih.govresearchgate.net

EnzymeAlternative NamesEC NumberFunctionLocation
Benzoyl-CoA Synthetase Butyrate-CoA ligase; Medium-chain acyl-CoA ligase (HXM-A, HXM-B)6.2.1.2Catalyzes the ATP-dependent conversion of benzoic acid to benzoyl-CoA. nih.govresearchgate.netuniroma1.itMitochondrial Matrix
Glycine N-Acyltransferase GLYAT; Benzoyl-CoA:glycine N-acyltransferase2.3.1.13 / 2.3.1.71Catalyzes the transfer of the benzoyl group from benzoyl-CoA to glycine, forming hippuric acid. reading.ac.uksmpdb.cauniroma1.itMitochondrial Matrix

Two distinct forms of the ligase, HXM-A and HXM-B, have been identified in human liver mitochondria, with HXM-A showing a higher activity for benzoic acid conjugation. nih.gov The subsequent conjugation by Glycine N-acyltransferase (GLYAT) is the final step in producing hippurate. reading.ac.ukuniroma1.it The availability of glycine can be a rate-limiting factor in this pathway. cloudfront.net

Isotopic Labeling and Tracer Studies in Hippuric Acid Biosynthesis

Isotopic labeling and tracer studies are fundamental techniques for elucidating the in vivo metabolic pathways of hippuric acid biosynthesis. These methods utilize isotopically labeled precursors to track the formation and flux of hippurate, providing critical insights into hepatic function, amino acid metabolism, and the role of gut microbiota.

One of the primary tracers used is ¹⁵N-labeled glycine. physiology.org When administered, the incorporation of the ¹⁵N isotope into urinary hippuric acid serves as a dynamic marker for the intrahepatic dilution of the glycine tracer. nih.gov Studies involving the infusion of [¹⁵N]glycine have demonstrated a direct relationship between the enrichment of the isotope in plasma hippurate and intracellular glycine pools after a brief equilibration period. nih.gov This indicates a close metabolic link and allows for the monitoring of rapid events in hepatic protein metabolism. nih.gov The ability to measure tracer incorporation in plasma hippurate offers a practical advantage over traditional urine sampling. nih.gov Furthermore, research comparing oral and intravenous administration of ¹⁵N-labeled glycine has revealed different isotope concentration-time curves for hippuric acid in the initial hours, underscoring the importance of the administration route in metabolic studies. physiology.org

Tracer techniques have also been applied in animal models to study organ-specific functions. For instance, the ¹⁵N tracer technique using [¹⁵N]ammonium chloride has been employed in pigs to investigate liver-specific reactions, where a depressed excretion of [¹⁵N]hippurate was identified as a potential indicator of liver dysfunction. tandfonline.com

More recent investigations have highlighted the crucial role of the gut microbiome in producing precursors for hippurate synthesis. Stable isotope tracing has been used to map the conversion of dietary compounds, such as phenylalanine, into hippuric acid. researchgate.net Studies have shown that gut bacteria like Clostridium sporogenes can metabolize phenylalanine into phenylpropionic acid, which is then absorbed by the host and converted to hippuric acid through β-oxidation. researchgate.net The use of deuterated tracers, such as d5-phenylalanine, allows researchers to follow this co-metabolic pathway from dietary intake to urinary excretion of labeled hippuric acid. researchgate.net For these analyses, reference compounds like [¹⁵N]hippurate and [ring-²H₅]hippurate are synthesized for use as standards. nih.gov

Table 1: Examples of Isotopic Tracers in Hippuric Acid Biosynthesis Research

Isotopic TracerPrecursorBiological SystemKey FindingsReferences
[¹⁵N]glycine GlycineHumansUsed as an indicator of intrahepatic tracer dilution; established a close relationship between intracellular glycine and plasma hippurate. nih.gov
¹⁵N-labeled glycine GlycineHumansRevealed different excretion patterns for hippuric acid depending on oral vs. intravenous administration. physiology.org
[¹⁵N]ammonium chloride Ammonium ChloridePigsDepressed excretion of [¹⁵N]hippurate served as an indicator of thioacetamide-induced liver damage. tandfonline.com
d5-phenylalanine PhenylalanineMice (Germ-free and colonized)Traced the conversion of phenylalanine to hippuric acid via microbial metabolites like phenylpropionic acid. researchgate.net
p-¹⁸F-fluorohippurate SyntheticRatsUsed as a PET imaging agent to assess renal function and clearance pathways. snmjournals.org

Enzymatic Hydrolysis of Hippuric Acid

The enzymatic breakdown of hippuric acid is a significant biochemical reaction, particularly in microbiology, where it serves as a distinguishing characteristic for several bacterial species. reading.ac.uk This process is catalyzed by a specific enzyme that cleaves the amide bond of hippurate.

The enzyme responsible for the hydrolysis of hippurate is N-benzoylglycine amidohydrolase, commonly known as hippuricase or hippurate hydrolase (EC 3.5.1.32). microbenotes.comumin.jp Its primary function is to catalyze the cleavage of N-benzoylglycine (hippurate) into its constituent molecules: benzoic acid and glycine. umin.jpmicrobiologyinfo.com

Studies on group B streptococci have shown that hippuricase activity is largely intracellular, as the enzyme is recoverable from the supernatant of mechanically disrupted cells but not from cell-free filtrates of intact organisms. nih.gov The gene encoding hippuricase in Campylobacter jejuni has been identified as hipO. asm.org Analysis of the hipO gene product revealed a protein with a molecular mass of approximately 42 kDa. asm.org

A newly identified hippurate hydrolase, Hhase1043, from Paenibacillus-related bacteria has been characterized in more detail. umin.jp This enzyme exists as a homodimer with a subunit molecular weight of about 43 kDa, which corresponds to the calculated value of 45 kDa from its amino acid sequence. umin.jp Functional analysis revealed that it is a metalloenzyme, containing one zinc ion per subunit. umin.jp The enzyme exhibits high thermal stability, with an optimal temperature above 90°C, and works best at an optimal pH of 6.2. umin.jp

Table 2: Properties of Characterized Hippuricase Enzymes

PropertyHhase1043 (Paenibacillus-related sp.)HipO (Campylobacter jejuni)Hippuricase (Group B Streptococci)
Gene PH1043hipONot specified
Subunit Molecular Weight 43-45 kDa42 kDaNot specified
Structure HomodimerNot specifiedNot specified
Cofactor One Zn²⁺ ion per subunitNot specifiedNot specified
Optimal Temperature >90°CNot specifiedNot specified
Optimal pH 6.2Not specifiedNot specified
Kₘ for Hippuric Acid 4.1 mMNot specifiedNot specified
Cellular Localization Not specifiedNot specifiedIntracellular
References umin.jp asm.org nih.gov

The ability of a microorganism to hydrolyze sodium hippurate is a key biochemical marker used in clinical microbiology for presumptive identification. microbenotes.com The underlying pathway is a single-step hydrolytic reaction catalyzed by the hippuricase enzyme, yielding benzoic acid and glycine. microbeonline.com

Several clinically relevant bacteria are distinguished by their hippuricase activity. These include:

Campylobacter jejuni : Differentiated from other Campylobacter species like C. coli which are typically hippurate-negative. microbeonline.combiologynotesonline.com

Listeria monocytogenes microbenotes.com

Gardnerella vaginalis microbenotes.com

Streptococcus agalactiae (Group B streptococci): Differentiated from other β-hemolytic streptococci such as Groups A, C, F, and G. microbenotes.combiologynotesonline.com

The detection of this hydrolytic pathway in the laboratory is typically accomplished through two primary methods that identify one of the reaction's end products:

Classical Ferric Chloride Method : This traditional method, which can take up to 48 hours, detects the presence of benzoic acid. microbeonline.com After incubation of the organism with sodium hippurate, the broth is centrifuged, and ferric chloride reagent is added to the supernatant. thermofisher.com The formation of a persistent precipitate (ferric benzoate) indicates a positive result. thermofisher.com

Rapid Ninhydrin (B49086) Method : This more common and rapid method detects the presence of glycine. microbeonline.com The organism is incubated in a concentrated solution of sodium hippurate for about two hours. microbiologyinfo.com Subsequently, ninhydrin reagent is added, which reacts with the amino acid glycine produced during hydrolysis. hardydiagnostics.com This reaction yields a deep purple or violet color, indicating a positive test for hippurate hydrolysis. microbeonline.comhardydiagnostics.com This rapid method has been shown to be as specific and sensitive as the classical method. microbeonline.com

Table 3: Microorganisms Identified by Hippurate Hydrolysis

MicroorganismSignificance of Positive TestReferences
Streptococcus agalactiae Differentiates from other β-hemolytic streptococci (Groups A, C, F, G). microbenotes.combiologynotesonline.com
Campylobacter jejuni Differentiates from C. coli and C. lari. microbeonline.combiologynotesonline.com
Gardnerella vaginalis Used in presumptive identification. microbenotes.com
Listeria monocytogenes Used in presumptive identification. microbenotes.com

Biological and Biochemical Roles of Hippurate in Integrated Systems

Interplay with the Gut Microbiome Ecosystem

Hippurate, a mammalian-microbial co-metabolite, is a product of shared metabolism between the host and the gut microbiota. researchgate.net Its synthesis involves the conjugation of benzoic acid, produced by microbial metabolism of dietary polyphenols and phenylalanine, with glycine (B1666218) in the liver and kidneys. researchgate.netbmj.commdpi.com

Research has consistently demonstrated a strong positive association between urinary hippurate levels and gut microbial gene richness and diversity. bmj.cominserm.frnih.gov High levels of hippurate in urine are linked to a greater variety of gut flora, which is a key indicator of a healthy gut ecosystem and is associated with protection against cardiometabolic risks. inserm.fr In fact, hippurate is considered the urinary metabolite most strongly correlated with fecal microbial gene richness. bmj.comnih.gov This connection has been observed in various studies, including a study of 271 individuals from a Danish cohort and another involving 1529 females from the TwinsUK cohort. inserm.frresearchgate.net The loss of gut microbial diversity, and consequently lower hippurate levels, has been implicated in conditions such as metabolic syndrome and Crohn's disease. researchgate.net

The production of hippurate is intricately linked to specific microbial metabolic pathways, primarily the phenylpropanoid pathway. bmj.comnih.gov Gut microbes, including those from the genera Clostridium, Faecalibacterium, Bifidobacterium, Subdoligranulum, and Lactobacillus, are involved in the initial breakdown of dietary aromatic compounds, such as polyphenols found in fruits and vegetables, into benzoate (B1203000). researchgate.net This benzoate is then absorbed by the host and converted to hippurate. researchgate.net The functional modules for microbial benzoate biosynthetic pathways are positively associated with urine hippurate levels. nih.gov Studies have also highlighted that the capacity of different gut microbiota compositions, or enterotypes, to produce hippurate precursors can vary. nih.govnih.gov

Hippurate stands out as one of the most abundant microbial-host co-metabolites, playing a crucial role in the chemical communication between the host and its gut microbiota. bmj.comnih.gov This co-metabolism is a clear example of inter-kingdom signaling, where small molecules produced by bacteria influence host physiology. frontiersin.orgnih.govnih.gov The synthesis of hippurate is a multi-step process involving both microbial and host enzymes, highlighting the intricate metabolic relationship. researchgate.net This chemical crosstalk is essential for maintaining metabolic homeostasis. researchgate.net For instance, soluble digestion products from the maternal gut microbiome, such as hippurate, have been shown to stimulate the maturation of auditory neurons in the fetal mouse brain, demonstrating a direct impact on host development. frontiersin.orgnih.govresearchgate.net

Mechanistic Investigations of Hippurate Bioactivity

The biological activities of hippurate extend beyond its role as a marker of gut health, with research delving into its direct effects on host tissues and metabolic processes.

In vitro studies have suggested that hippurate may possess myoprotective properties. nih.govresearchgate.net When incubated with skeletal muscle cells, it has been observed to stimulate glucose metabolism and promote protein synthesis. nih.govresearchgate.net Further research in animal models has shown that chronic administration of hippurate can improve glucose tolerance and enhance insulin (B600854) secretion, particularly in the context of a high-fat diet. inserm.frnih.govnih.gov In obese mice fed a fatty diet, hippurate administration led to improved blood glucose control. inserm.fr These findings suggest that hippurate plays a role in regulating blood sugar and may have protective effects on metabolic health. inserm.fr However, some studies have also shown that hippurate can inhibit glucose utilization in rat kidney cortex slices. nih.gov

The bioactivity of hippurate is also linked to mitochondrial function. nih.govresearchgate.net The formation of hippurate itself is dependent on mitochondrial processes, as the initial step of benzoate metabolism requires ATP and occurs within the mitochondrial matrix. reading.ac.uk Some in vitro research indicates that hippurate can help preserve mitochondrial functions in skeletal muscle cells. nih.govresearchgate.net Conversely, other studies, particularly in the context of chronic kidney disease where hippurate can accumulate to high levels, have shown that it can induce mitochondrial dysfunction. nih.govsemanticscholar.org In human aortic endothelial cells, high concentrations of hippurate were found to promote mitochondrial fission and increase the production of mitochondrial reactive oxygen species (ROS), leading to endothelial dysfunction. nih.govsemanticscholar.orgresearchgate.net

Regulation of mRNA Translation through the MNK1-eIF4E Axis

The regulation of protein synthesis is a critical cellular process, with the initiation phase being a primary control point. A key player in this phase is the eukaryotic translation initiation factor 4E (eIF4E), which binds to the 5' cap structure of messenger RNA (mRNA). The activity of eIF4E is modulated by the MAP kinase-interacting kinases (MNK1 and MNK2). nih.govembopress.org These kinases phosphorylate eIF4E at a single serine residue (Ser209), a post-translational modification linked to the translation of specific mRNAs involved in processes like cell survival and proliferation. nih.govnih.gov The MNK1/2-eIF4E axis represents a convergence point for major signaling pathways, including the MAPK/ERK and PI3K/AKT/mTOR pathways, which are often hyperactivated in various diseases. nih.gov MNK1 is recruited to the eIF4F translation initiation complex through its interaction with the scaffold protein eIF4G, which ensures that eIF4E is phosphorylated primarily when it is part of this complex. embopress.org While the phosphorylation of eIF4E by MNKs is established as a crucial regulatory mechanism for the translation of select mRNAs, nih.govnih.gov current scientific literature does not establish a direct regulatory role for the chemical compound sodium hippurate hydrate (B1144303) on the MNK1-eIF4E axis.

Influence on Glucose Homeostasis and Insulin Secretion in Preclinical Models

Preclinical studies have highlighted the significant role of hippurate in metabolic health, particularly in the context of diet-induced obesity. Research involving obese mice fed a high-fat diet has demonstrated that the administration of hippurate can lead to beneficial metabolic outcomes. researchgate.netescholarship.org In these animal models, chronic infusion of hippurate resulted in improved glucose tolerance and enhanced insulin secretion. acs.orgresearchgate.net Specifically, hippurate administration was shown to enhance glucose-induced insulin secretion, which likely accounts for the observed improvements in glucose tolerance. dntb.gov.ua These findings suggest that hippurate may act as a mediator of metabolic health, contributing to the regulation of blood sugar and insulin function, especially under conditions of metabolic stress induced by high-fat consumption. acs.orgresearchgate.netresearchgate.net

Table 1: Effects of Hippurate on Glucose Metabolism in Preclinical Models This table is interactive. You can sort and filter the data.

Preclinical Model Diet Hippurate Administration Key Findings References
Obese Mice High-Fat Diet Chronic subcutaneous infusion (20 nmol/day) Improved glucose tolerance; Enhanced insulin secretion. acs.org, researchgate.net, dntb.gov.ua
Obese Mice High-Fat Diet Administration (dose not specified) Improved blood glucose control; Stimulated insulin secretion. researchgate.net, escholarship.org
Lean Mice Control Diet Chronic subcutaneous infusion Enhanced insulin release and glucose-induced insulin secretion. dntb.gov.ua
Obese Mice High-Fat Diet Chronic subcutaneous infusion Reduced glucose intolerance; Enhanced β-cell mass. physiology.org

Interaction with Organic Anion Transporters (OATs) in Neurons

Hippurate interacts with Organic Anion Transporters (OATs), a family of proteins crucial for the transport of various endogenous and exogenous compounds across cell membranes, including in the brain. physiology.orgphysiology.org Specifically, Organic Anion Transporter 3 (OAT3/SLC22A8) is expressed at the blood-brain barrier and is involved in the brain-to-blood efflux of organic anions, including neurotransmitter metabolites. researchgate.netacs.org Research indicates that hippurate is a substrate for and an inhibitor of OAT3. researchgate.net The inhibition of OAT3 function in the brain by hippurate is considered a potential mechanism of neurotoxicity. researchgate.net By impeding OAT3-mediated transport, elevated levels of hippurate could reduce the clearance of other potentially toxic compounds and metabolites from the brain, contributing to neurological complications observed in conditions where hippurate accumulates, such as chronic kidney disease. researchgate.net Studies using transporter knockout mice have confirmed the role of OAT3 in the efflux of hippuric acid from the cerebrum. acs.orgresearchgate.net

Roles in Host Detoxification and Nitrogen Metabolism

Hippurate plays a dual role in critical physiological processes, contributing significantly to the body's ability to detoxify certain harmful substances and to manage its nitrogen balance.

Contribution to the Detoxification of Aromatic Compounds

Hippurate formation is a key step in the phase II detoxification pathway for aromatic compounds. acs.org The process begins with the breakdown of dietary aromatic compounds, such as polyphenols found in plant-based foods, by gut microbiota. nih.govescholarship.org This breakdown releases benzoic acid, which is absorbed into the bloodstream. escholarship.org In the mitochondria of the liver and kidneys, benzoic acid is conjugated with the amino acid glycine to form hippurate (N-benzoylglycine). nih.govescholarship.org This conjugation reaction effectively detoxifies benzoic acid, converting it into a water-soluble compound that can be readily excreted by the kidneys into the urine. nih.govescholarship.org This pathway is analogous to the detoxification of industrial aromatic compounds like xylene, which is metabolized to methylbenzoate and then conjugated with glycine to form methylhippurate for excretion. frontiersin.org

Systemic and Cellular Implications of Hippurate

Hippurate is increasingly recognized as a metabolite with significant and diverse implications for systemic and cellular health. It is a prominent uremic toxin, a class of compounds that accumulate in the body during chronic kidney disease (CKD) due to impaired renal excretion. nih.govnih.gov Elevated levels of hippurate in CKD are associated with disease progression. arvojournals.org At the cellular level, hippurate can induce the production of free radicals in renal tubule cells, leading to oxidative stress, cellular toxicity, and reduced cell proliferation. embopress.org Furthermore, it has been shown to promote renal fibrosis by disrupting redox homeostasis. arvojournals.org Its neurotoxic potential is linked to the inhibition of OAT3 transporters at the blood-brain barrier, which impairs the clearance of other toxins. researchgate.net

Conversely, in individuals with normal kidney function, higher levels of hippurate are often considered a biomarker of a healthy and diverse gut microbiome. nih.govresearchgate.netphysiology.org The synthesis of hippurate is dependent on the microbial metabolism of dietary polyphenols, so its presence reflects both dietary patterns and gut flora activity. escholarship.orgresearchgate.net Studies have associated higher hippurate levels with improved metabolic health, including better glucose control and insulin secretion in preclinical models, suggesting a protective role against cardiometabolic risk. researchgate.netacs.orgresearchgate.net These contrasting roles underscore the context-dependent nature of hippurate's physiological impact, being a marker of metabolic health in one context and a harmful uremic toxin in another.

Hepatic and Renal Contributions to Hippurate Metabolism and Excretion

Hippurate, the glycine conjugate of benzoic acid, is a significant co-metabolite resulting from the interplay between the host and the gut microbiome. researchgate.netbmj.com Its formation and subsequent elimination are primarily managed by the liver and kidneys, which perform distinct, yet coordinated, roles in its metabolism and excretion. bmj.comhealthmatters.iowikipedia.orgbmj.com

The synthesis of hippurate from its precursors, benzoate and glycine, predominantly occurs in the mitochondria of the liver and, to some extent, the kidneys. healthmatters.ioportlandpress.comportlandpress.com Benzoate, which is largely derived from the microbial breakdown of dietary polyphenols and aromatic compounds, is absorbed from the gut into the bloodstream. researchgate.nethealthmatters.io In the liver, benzoate is first converted to its active form, benzoyl-CoA. researchgate.netwikipedia.org This reaction is catalyzed by butyryl-CoA synthetase (also known as medium-chain acyl-CoA ligase) located in the mitochondrial matrix. portlandpress.com Subsequently, the enzyme glycine N-acyltransferase, also within the mitochondrial matrix, facilitates the conjugation of benzoyl-CoA with the amino acid glycine to form hippurate. portlandpress.comportlandpress.com Studies on isolated rat liver mitochondria have shown that the rate of hippurate synthesis is limited by the formation of benzoyl-CoA. portlandpress.com Interestingly, the liver's capacity for hippurate synthesis appears to be robust, as it is not significantly diminished even in conditions like fatty liver. nih.gov The transport of hippurate into hepatocytes is thought to be mediated, at least in part, by the monocarboxylate transporter 2 (MCT2). physiology.orgphysiology.org

Once synthesized, hippurate is transported via the bloodstream to the kidneys for efficient elimination from the body. researchgate.netresearchgate.net The kidneys are the primary organ for hippurate excretion, clearing it with high efficiency. reading.ac.uknih.gov The process involves both glomerular filtration of the unbound fraction of hippurate in the plasma and, more significantly, active tubular secretion. researchgate.netnih.govcas.cz This active secretion occurs in the proximal tubules and is mediated by organic anion transporters, specifically OAT1 and OAT3, located on the basolateral membrane of the tubular cells. researchgate.net The clearance of endogenous hippurate is so effective, with an extraction ratio of 50-90% in a single pass through the kidneys, that it has been proposed as a reliable measure of effective renal plasma flow (ERPF). researchgate.netnih.gov In cases of chronic renal failure, the reduced excretory function leads to a significant accumulation of hippurate in the serum. nih.govcas.cz However, the remaining functional nephrons adapt by increasing their excretory capacity, partly through an increased filtered load and enhanced tubular secretion. nih.govcas.cz

Table 1: Key Processes in Hepatic and Renal Handling of Hippurate

Process Organ Cellular Location Key Enzymes/Transporters Description References
Synthesis Liver (primary), Kidney (secondary)Mitochondrial MatrixButyryl-CoA synthetase, Glycine N-acyltransferaseBenzoate is activated to benzoyl-CoA and then conjugated with glycine to form hippurate. researchgate.nethealthmatters.ioportlandpress.comportlandpress.com
Uptake LiverHepatocyte MembraneMonocarboxylate Transporter 2 (MCT2)Mediates the transport of hippurate from the blood into liver cells. physiology.orgphysiology.org
Excretion KidneyProximal TubuleOAT1, OAT3Hippurate is actively secreted from the blood into the urine. researchgate.net

Impact on Specific Cell Types (e.g., β-cells, skeletal muscle cells, hepatocytes)

Recent research has illuminated the direct effects of hippurate on various cell types, highlighting its role as a mediator of metabolic health beyond its function as a simple detoxification product.

Pancreatic β-cells: Hippurate has demonstrated significant beneficial effects on pancreatic β-cells, the cells responsible for producing and secreting insulin. inserm.fr Studies in mouse models of diet-induced obesity have shown that chronic administration of hippurate improves glucose tolerance by enhancing insulin secretion. bmj.comnih.gov This is attributed to a direct positive impact on β-cell function and mass. nih.govbiorxiv.org Specifically, hippurate treatment has been found to increase the total insulin-positive area and promote β-cell proliferation, particularly under conditions of a high-fat diet. nih.gov These findings suggest that hippurate can protect β-cells and improve their function, which is crucial for maintaining glucose homeostasis. inserm.frbiorxiv.org The mechanism appears to involve improved blood glucose control and stimulated insulin secretion, positioning hippurate as a key metabolite in the gut-pancreas axis. inserm.fr

Skeletal Muscle Cells: Skeletal muscle is a primary site for glucose disposal, and emerging evidence suggests that hippurate can influence its metabolic function. In an in vitro model using C2C12 myotubes (a mouse muscle cell line), hippuric acid, a metabolite of the cocoa flavanol (-)-epicatechin, was shown to protect against muscle atrophy induced by dexamethasone. nih.gov The study reported that myotube diameter was significantly greater in the presence of hippuric acid under atrophy-inducing conditions. nih.gov Furthermore, studies using primary human skeletal muscle cells have shown that hippurate can stimulate glucose metabolism. nih.gov While the native flavonoid, (-)-epicatechin, was a more potent stimulator of glucose oxidation, hippurate also demonstrated an ability to enhance glucose metabolism, suggesting it contributes to the beneficial effects associated with flavonoid consumption. nih.gov

Table 2: Research Findings on the Impact of Hippurate on Specific Cell Types

Cell Type Model System Observed Effect Key Findings References
Pancreatic β-cells High-fat diet-fed miceImproved glucose homeostasis, Enhanced insulin secretionIncreased β-cell area and proliferation; protective effects. inserm.frnih.govbiorxiv.org
Skeletal Muscle Cells C2C12 myotubes (mouse)Protection against atrophyMaintained myotube diameter under dexamethasone-induced atrophy-like conditions. nih.gov
Primary human skeletal muscle cellsStimulated glucose metabolismEnhanced glucose oxidation. nih.gov
Hepatocytes Immortalized human hepatocytes (IHH)Inhibition of lipid accumulation, Rescue of insulin resistanceReduced lipid content and improved metabolic profiles under insulin-resistant conditions. nih.govresearchgate.netnih.gov
Perfused rat liverCharacterization of uptakeUptake mediated by monocarboxylate transporter MCT2. physiology.orgphysiology.org

Biomarker Research and Advanced Analytical Methodologies for Hippurate

Hippurate as a Research Biomarker for Physiological and Pathological States

Hippurate, the glycine (B1666218) conjugate of benzoic acid, is a significant metabolite resulting from the shared metabolism between the host and the gut microbiota. researchgate.net Its presence and concentration in biological fluids, particularly urine, serve as a valuable biomarker for various physiological and pathological conditions. acs.orgacs.org Research has increasingly focused on hippurate's role as an indicator of metabolic health, gut microbiome function, dietary habits, and exposure to environmental toxins. acs.orgacs.org

Elevated urinary hippurate concentration is increasingly recognized as a general marker of metabolic health. bmj.comnih.gov Studies have demonstrated a link between higher hippurate levels and improved metabolic phenotypes. bmj.com For instance, in a study of middle-aged, non-diabetic individuals, higher urinary hippurate was associated with better glycemic control and lower adiposity, particularly in those consuming a diet rich in saturated fat. bmj.com Animal studies have further substantiated this by showing that chronic administration of hippurate to obese mice on a high-fat diet resulted in improved glucose tolerance and enhanced insulin (B600854) secretion. bmj.comnih.govinserm.fr

Conversely, lower levels of hippurate have been associated with adverse metabolic conditions. Research has shown negative correlations between hippurate levels and markers of poor metabolic health such as high blood pressure, visceral fat mass, and non-alcoholic fatty liver disease. bmj.com Furthermore, an increasing trend in hippurate levels has been associated with reduced odds of developing metabolic syndrome. kcl.ac.uk These findings underscore hippurate's potential as a key biomarker for assessing cardiometabolic risk. bmj.cominserm.fr

Table 1: Association of Hippurate Levels with Metabolic Health Indicators

Metabolic Health Indicator Associated Hippurate Level Research Finding Source(s)
Glucose Tolerance High Associated with improved glucose tolerance. bmj.comnih.gov
Insulin Secretion High Linked to enhanced insulin secretion. bmj.cominserm.fr
Adiposity/Visceral Fat High Correlated with lower adiposity and visceral fat mass. bmj.combmj.com
Blood Pressure High Negatively associated with blood pressure. bmj.com
Metabolic Syndrome (MetS) High An increasing trend is associated with reduced odds of having MetS. kcl.ac.uk

| Cardiometabolic Risk | High | High levels are considered protective against cardiometabolic risk. | inserm.fr |

Hippurate is a critical co-metabolite of the host and gut microbiota, making it an excellent biomarker for the composition and functional state of the intestinal microbiome. bmj.combmj.com Studies have consistently shown a positive association between urinary hippurate concentrations and gut microbial diversity and gene richness. bmj.cominserm.fr Individuals with high microbial gene counts tend to have significantly higher levels of urinary hippurate. bmj.combmj.com This connection is so strong that hippurate is considered a key biomarker of microbial diversity. inserm.fr

The production of hippurate is directly linked to the metabolic activities of specific bacterial genera. researchgate.net Benzoate (B1203000), the precursor to hippurate, is produced by gut bacteria through the breakdown of dietary aromatic compounds. researchgate.net Research has identified that the biosynthesis of hippurate precursors is related to genera such as Clostridium, Faecalibacterium, Bifidobacterium, Subdoligranulum, and Lactobacillus. researchgate.net Furthermore, hippurate levels can differ based on an individual's enterotype (community structure of the gut microbiome). bmj.com For example, individuals with Bacteroides-dominant enterotypes tend to have lower hippurate excretion levels compared to those with Ruminococcaceae or Prevotella enterotypes, suggesting that the microbial community structure can significantly influence hippurate abundance in the host. bmj.com

Urinary and plasma hippurate levels can serve as an objective biomarker for certain dietary patterns, reflecting the intake of specific food groups. researchgate.netkcl.ac.uk The synthesis of hippurate is closely tied to the microbial metabolism of polyphenolic compounds, which are abundant in plant-based foods. researchgate.netresearchgate.net Consequently, higher levels of hippurate are associated with increased consumption of fruits, vegetables, and whole grains. researchgate.netkcl.ac.ukuea.ac.uk

Metabolomic studies have identified hippurate as a key metabolite linked to specific dietary patterns. For example, hippurate is one of the metabolites associated with the consumption of a low-fat diet. nih.gov The connection between diet and hippurate is rooted in the microbial breakdown of dietary precursors like chlorogenic acids or epicatechins found in plant-derived foods, which are converted into benzoic acid and subsequently into hippurate. researchgate.net This makes hippurate a useful indicator for assessing adherence to diets rich in plant-based products.

Hippurate excretion levels are a well-established biomarker for exposure to certain industrial and environmental toxins. acs.orgacs.org Most notably, urinary hippurate is used to monitor high-dose exposure to toluene (B28343), a volatile organic compound found in products like gasoline and industrial solvents. acs.orgnih.govresearchgate.net The human body metabolizes toluene primarily into benzoic acid, which is then conjugated with glycine in the liver to form hippurate, leading to a significant increase in its urinary excretion. acs.orgresearchgate.net Increased hippurate excretion has also been observed following exposure to gasoline and N-ethylbenzamide. acs.orgresearchgate.net

Conversely, exposure to other toxins can lead to a decrease in hippurate excretion. This reduction may signal toxicity through different mechanisms, such as damage to hepatic mitochondria or inhibition of the glycine conjugation pathway. acs.orgresearchgate.net Compounds that have been linked to reduced hippurate excretion include certain heavy metals like cadmium and selenium, as well as chlorophenoxyacetic acid herbicides and 1,3-butadiene. acs.orgresearchgate.net

Table 2: Hippurate as a Biomarker for Toxin Exposure

Toxin Effect on Hippurate Excretion Mechanism Source(s)
Toluene Increase Metabolism of toluene to benzoic acid, the precursor of hippurate. acs.orgresearchgate.netnih.gov
Gasoline Increase Contains toluene, which is metabolized to hippurate. acs.orgresearchgate.net
N-ethylbenzamide Increase Metabolized to benzoic acid, which is then excreted as hippurate. acs.orgresearchgate.net
Cadmium Decrease Associated with generalized, multisystem organ toxicity. acs.orgresearchgate.net
Selenium Decrease Associated with generalized, multisystem organ toxicity. acs.orgresearchgate.net
Chlorophenoxyacetic acid herbicides Decrease Proposed mechanism is the inhibition of glycine conjugation. acs.orgresearchgate.net

| 1,3-butadiene | Decrease | Proposed mechanism is the inhibition of glycine conjugation. | acs.orgresearchgate.net |

Quantitative and Qualitative Analytical Techniques for Hippurate Detection in Research Specimens

The detection and quantification of hippurate in biological samples like urine and blood are central to its use as a biomarker in metabolomics research. usask.ca Metabolomics, the comprehensive study of small molecules (metabolites) in a biological system, relies on advanced analytical platforms to generate detailed metabolic profiles. nih.gov Among these, spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), are the most prominent and powerful tools for analyzing hippurate. nih.govacs.org

Spectroscopic techniques are widely used for the qualitative and quantitative analysis of hippurate in research specimens. nih.gov These methods provide a broad profile of the metabolites present in a biological sample, allowing for the identification and measurement of hippurate alongside other compounds. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H-NMR is a cornerstone technique in metabolomics for hippurate analysis. bmj.comnih.gov It is a non-destructive method that provides detailed structural information and allows for the quantification of metabolites. acs.org In 1H-NMR spectra of biofluids like urine, hippurate is readily identifiable by a characteristic pattern of signals in the aromatic region. acs.orgbmj.com Specifically, hippurate produces distinct peaks at chemical shifts of approximately 7.84 ppm (doublet), 7.64 ppm (triplet), and 7.55 ppm (triplet), along with a doublet at 3.97 ppm corresponding to its glycine moiety. acs.org

Mass Spectrometry (MS): MS-based methods offer exceptional sensitivity and selectivity for metabolite detection, making them indispensable in metabolomics. usask.canih.govacs.org These techniques are often coupled with chromatographic separation methods like Liquid Chromatography (LC-MS) or Gas Chromatography (GC-MS) for comprehensive metabolic profiling. usask.canih.gov LC-MS is unequivocally one of the most utilized and informative tools in urine metabolomics. usask.ca In mass spectrometry, hippurate can be identified by its specific mass-to-charge ratio (m/z), which is 180.0660 in positive ion mode and 178.0504 in negative ion mode. acs.org

The application of these spectroscopic methods has been fundamental in studies linking urinary hippurate levels to microbial diversity, dietary patterns, and metabolic health status. bmj.comnih.govbmj.com

Table 3: Spectroscopic Methods for Hippurate Detection

Analytical Technique Principle Key Identifiers for Hippurate Source(s)
1H-NMR Spectroscopy Measures the magnetic properties of atomic nuclei to provide structural and quantitative information. Chemical Shifts (ppm): 7.84(d), 7.64(t), 7.55(t), 3.97(d) acs.orgbmj.com

| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ionized molecules for sensitive and specific detection. | Mass-to-Charge Ratio (m/z): 180.0660 (+ion), 178.0504 (-ion) | acs.org |

Table of Mentioned Compounds

Compound Name
1,3-butadiene
Benzoate / Benzoic acid
Cadmium
Chlorogenic acid
Epicatechin
Glycine
Hippurate / Hippuric acid
N-ethylbenzamide
Selenium
Sodium hippurate hydrate (B1144303)

Chromatographic Separations and Detection Techniques (e.g., Gas-Liquid Chromatography, LC-MS/MS)

The quantification and identification of hippurate and its metabolic precursors in biological matrices are crucial for biomarker research. Chromatographic techniques, known for their high resolution and sensitivity, are central to this endeavor. Gas-Liquid Chromatography (GLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) represent two powerful methodologies for the analysis of hippuric acid.

Gas-Liquid Chromatography has been established as a sensitive and specific method for determining hippurate hydrolysis, particularly in microbial identification. microbeonline.comnih.gov A rapid GLC procedure can detect the benzoate released from the enzymatic hydrolysis of sodium hippurate. microbeonline.com This method is noted for its high reliability, especially for organisms that exhibit weak hippuricase activity. nih.gov Studies comparing different analytical methods have shown that GLC is more sensitive than conventional tube tests for detecting hippurate hydrolysis, making it a valuable tool for resolving variable or questionable results. nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers a highly sensitive and specific platform for the simultaneous determination of hippuric acid and related compounds like benzoic acid in biological fluids. nih.gov This technique is particularly advantageous as it can often be performed with direct injection of the sample, minimizing complex preparation steps. nih.gov In LC-MS/MS methods, multiple reaction monitoring (MRM) is typically used for detection, providing excellent selectivity and accuracy. nih.gov The validation of these methods often involves assessing parameters such as linearity, precision, accuracy, and stability to ensure reliable quantification. nih.gov

The table below summarizes key aspects of these chromatographic techniques for hippurate analysis.

Technique Principle Primary Application in Hippurate Analysis Advantages
Gas-Liquid Chromatography (GLC) Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid stationary phase.Detection of benzoic acid, a product of hippurate hydrolysis, for microbial identification. microbeonline.comnih.govHigh sensitivity and specificity, particularly for organisms with weak enzyme activity. nih.gov
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Separation of compounds by liquid chromatography followed by mass analysis of the parent ion and its fragments.Simultaneous quantification of hippuric acid and benzoic acid in biological samples like urine. nih.govHigh sensitivity, specificity, and potential for direct sample injection. nih.gov

Development and Optimization of Enzymatic Assays for Hippuric Acid

Enzymatic assays for hippuric acid are foundational in microbiology and clinical chemistry. These assays are predicated on the enzymatic hydrolysis of sodium hippurate by the enzyme hippuricase (also known as hippurate hydrolase). microbenotes.commicrobiologyinfo.com The reaction yields two primary products: glycine and benzoic acid. microbenotes.commicrobiologyinfo.com The development of these assays has transitioned from longer, traditional methods to more rapid and often more sensitive techniques. microbeonline.com

The core of these assays involves incubating a sample, such as a bacterial suspension, with a sodium hippurate substrate. microbiologyinfo.com If the organism produces hippuricase, the substrate is cleaved. The subsequent step is the detection of one of the end products. microbeonline.commicrobiologyinfo.com Optimization of these assays has focused on reducing incubation times, improving sensitivity, and simplifying the detection process. For instance, the development of a rapid 2-hour test was a significant improvement over the traditional 48-hour methods. microbeonline.com Further research has focused on developing new hippuric acid-hydrolyzing enzymes and assay methods to enhance efficiency and reduce costs for applications like monitoring toluene exposure. umin.ac.jp

Colorimetric Detection Principles and Implementations (e.g., Ferric Chloride, Ninhydrin (B49086), Rhodamine B/Uranium Acetate)

The detection of hippurate hydrolysis products is frequently accomplished through colorimetric methods, which produce a visible color change indicating a positive reaction.

The Ferric Chloride method is considered the classical approach. microbeonline.com It detects the presence of benzoic acid. After incubation and centrifugation of the test broth, ferric chloride reagent is added to the supernatant. A persistent precipitate indicates the presence of benzoic acid, signifying a positive test. microbeonline.com This method, however, typically requires a longer incubation period of up to 48 hours. microbeonline.com

The Ninhydrin method is the basis for most modern, rapid hippurate hydrolysis tests. microbenotes.commicrobiologyinfo.com Instead of detecting benzoic acid, this method identifies the other hydrolysis product, glycine. microbiologyinfo.com Ninhydrin is an oxidizing agent that reacts with the amino acid glycine, causing deamination and producing a deep purple or blue-colored complex known as Ruhemann's purple. microbeonline.commicrobiologyinfo.com This reaction provides a clear visual indicator of hippuricase activity and can typically be read within 30 minutes of adding the ninhydrin reagent. microbenotes.com

More recently, other colorimetric assays have been developed and optimized. One such method uses p-toluenesulfonyl chloride to create a simpler, faster, and more accurate assay for quantifying hippuric acid in urine. nih.gov This modified assay can detect a range of hippuric acid concentrations in a very short time frame and includes corrections for interfering substances found in urine. nih.gov Another approach transformed a colorimetric assay for hippuric acid into a rapid screening tool for Angiotensin I-converting enzyme (ACE) inhibitors, where released hippuric acid is mixed with pyridine (B92270) and benzene (B151609) sulfonyl chloride to produce a yellow color. nih.gov

Detection Reagent Target Molecule Positive Result Key Features
Ferric Chloride Benzoic AcidPersistent precipitateClassical method; requires longer incubation (48 hours). microbeonline.com
Ninhydrin GlycineDeep purple/blue colorBasis for rapid tests (2 hours); highly sensitive. microbenotes.commicrobiologyinfo.com
p-toluenesulfonyl chloride Hippuric AcidColor changeA newer, faster (2 min) method for urine quantification. nih.gov
Pyridine/Benzene sulfonyl chloride Hippuric AcidYellow colorUsed in high-throughput screening for ACE inhibitors. nih.gov
Methodological Validation and Reproducibility

The validation and reproducibility of enzymatic assays for hippuric acid are critical for ensuring their accuracy and reliability in diagnostic and research settings. Validation studies often compare newer, rapid methods against established, conventional techniques.

The rapid ninhydrin-based test has been shown to be as sensitive and specific as the classical ferric chloride method. microbeonline.commicrobenotes.com In some cases, the rapid method demonstrates superior sensitivity. For example, one study evaluating enterococcal group D streptococci found that 95.4% of isolates were positive with the rapid method, compared to only 9.3% with the conventional test. The accuracy of these results was verified using thin-layer chromatography (TLC) to confirm the presence of glycine. nih.govasm.org

Reproducibility is a key performance characteristic. While many strains show consistent results, some may yield variable outcomes in tube-based tests. researchgate.net For instance, a study on Campylobacter species found that while Gas-Liquid Chromatography (GLC) provided consistent results, three strains of C. jejuni gave negative or variable results in tube tests, highlighting the higher sensitivity of the GLC method. nih.govresearchgate.net

To ensure accuracy and avoid erroneous results, several quality control measures are essential:

Controls: Including known positive (e.g., Streptococcus agalactiae) and negative (e.g., Enterococcus faecalis) control strains is crucial for every test run. microbiologynotes.com An uninoculated substrate control is also recommended to check for substrate contamination with glycine. nih.gov

Inoculum: A sufficiently heavy inoculum is necessary, as a low inoculum can lead to false-negative results. microbenotes.com

Incubation Time: Adherence to prescribed incubation times is important. Extending the incubation with ninhydrin beyond 30 minutes can cause false-positive results. microbenotes.commicrobiologyinfo.com

Substrate Purity: The test medium must contain only hippurate as a protein source, as ninhydrin can react with any free amino acids, leading to false positives. microbenotes.commicrobiologyinfo.com

Despite their utility, these assays are generally considered presumptive. microbiologyinfo.com Confirmatory identification of bacterial species should be performed using a combination of biochemical, immunological, molecular, or mass spectrometry testing. microbiologyinfo.com

Use of Hippurate Hydrolysis in Bacterial Species Characterization and Identification

The hippurate hydrolysis test is a key biochemical assay used in clinical microbiology for the presumptive identification of several medically important bacterial species. microbiologyinfo.commicrobiologynotes.com The test differentiates microorganisms based on their ability to produce the enzyme hippuricase, which hydrolyzes sodium hippurate. microbenotes.com This capability is characteristic of certain species and absent in others, making it a valuable diagnostic marker.

The test is most frequently employed in the identification of:

Gardnerella vaginalis : Hippurate hydrolysis is a key reaction for the confirmation of G. vaginalis, the primary bacterium associated with bacterial vaginosis. microbeonline.com

Campylobacter jejuni : This test is critical for distinguishing the hippurate-positive C. jejuni from the closely related but hippurate-negative Campylobacter coli. microbeonline.commicrobiologynotes.com

Listeria monocytogenes : The ability to hydrolyze hippurate is a characteristic feature used in the identification scheme for this foodborne pathogen. microbeonline.commicrobiologynotes.com

Group B Streptococci (Streptococcus agalactiae) : The test is widely used to differentiate beta-hemolytic S. agalactiae (positive) from other beta-hemolytic streptococci, such as Group A streptococci (Streptococcus pyogenes), which are negative. microbeonline.com

The following table summarizes the typical hippurate hydrolysis reactions for these and other relevant bacteria.

Bacterial Species Typical Hippurate Hydrolysis Result Clinical Significance/Notes
Gardnerella vaginalisPositiveA key identifier for this species, though some biotypes can be negative. microbeonline.com
Campylobacter jejuniPositiveDifferentiates from C. coli (typically negative). microbeonline.com A small percentage of C. jejuni may be negative. microbenotes.com
Listeria monocytogenesPositiveUsed as part of the presumptive identification protocol. microbeonline.commicrobiologyinfo.com
Streptococcus agalactiae (Group B)PositiveDifferentiates from other β-hemolytic streptococci like S. pyogenes. microbeonline.com
Streptococcus pyogenes (Group A)NegativeDifferentiated from Group B streptococci. nih.gov
Campylobacter coliNegativeDifferentiated from C. jejuni. microbeonline.com
Enterococcus speciesVariableSome may be positive, but they can be differentiated by a positive PYR test (S. agalactiae is PYR-negative). microbeonline.com

Advanced Research Applications and Emerging Directions for Sodium Hippurate Hydrate

Applications of Sodium Hippurate Hydrate (B1144303) as a Buffering Agent in Biochemical Assays

In biochemical and laboratory settings, maintaining a stable pH is critical for the accuracy and reliability of experimental results. Sodium hippurate hydrate serves as a versatile and effective buffering agent in a variety of biochemical assays. meddocsonline.org Its ability to maintain pH levels in biological systems is one of its key properties. meddocsonline.org This makes it invaluable for metabolic studies and in the development of new drugs, where even minor fluctuations in acidity or alkalinity can significantly alter outcomes. meddocsonline.org

Beyond pH stabilization, sodium hippurate is also used in buffer solutions to modulate the ionic strength of a solution. d-nb.info This property is crucial in experiments involving proteins and nucleic acids, where the ionic environment can influence molecular structure, stability, and intermolecular interactions.

Table 1: Functions of this compound in Biochemical Buffers

Function Application Area Importance
pH Maintenance Metabolic Studies, Drug Development Ensures accurate and reproducible experimental results by preventing pH fluctuations. meddocsonline.org

Utilization as a Reagent in Specialized Organic Synthesis

This compound and its parent compound, hippuric acid, are valuable reagents in specialized organic synthesis, particularly in the creation of more complex molecules. meddocsonline.org One of the foundational methods for creating hippurate derivatives is the Schotten-Baumann reaction, which involves the acylation of the amino acid glycine (B1666218) with benzoyl chloride in an alkaline medium. d-nb.info

Recent advancements have also employed hippuric acid in Steglich esterification reactions to produce novel bioactive compounds. For example, it has been used to synthesize betulin-hippuric acid conjugates, a process that involves using N,N′-dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst. nih.gov

Furthermore, hippurate derivatives can undergo various chemical transformations:

Hydrolysis: When treated with hot caustic alkalis, sodium hippurate breaks down to yield benzoic acid and glycine. d-nb.info

Reaction with Nitrous Acid: It reacts with nitrous acid to form benzoyl glycolic acid. d-nb.info

Hydrazine (B178648) Reaction: The ethyl ester of hippuric acid can react with hydrazine to create hippuryl hydrazine. d-nb.info

These reactions demonstrate the utility of the hippurate structure as a building block for diverse chemical entities. d-nb.info

Investigations in Agricultural Sciences

The applications of this compound extend into agricultural research, where it is being explored for its potential to contribute to more sustainable farming practices. meddocsonline.org Preliminary investigations have identified its potential as a biopesticide, offering a more environmentally benign alternative to conventional synthetic pesticides. meddocsonline.org

Additionally, researchers are studying its ability to enhance nutrient absorption in plants. meddocsonline.org Improved nutrient uptake can lead to healthier, more robust crops and potentially reduce the amount of fertilizer needed, which would have positive environmental and economic implications. meddocsonline.org These areas of research highlight the compound's potential role in developing next-generation agricultural technologies.

Environmental Monitoring and Analysis

In the field of environmental science, sodium hippurate is recognized for its utility in monitoring and analysis. Hippuric acid, for which sodium hippurate is a salt, serves as a key biomarker for assessing exposure to certain environmental toxins, such as toluene (B28343). meddocsonline.org The human body metabolizes toluene to benzoic acid, which is then conjugated with glycine to form hippuric acid and excreted in the urine. Measuring the levels of hippuric acid in urine allows scientists to quantify an individual's exposure to this common industrial solvent, thereby helping to assess pollution levels and their biological impact. meddocsonline.org

While hippuric acid is a valuable tool for monitoring exposure to specific chemical pollutants, its direct presence as a component of solid atmospheric aerosols has not been extensively detailed in available research.

Theoretical and Computational Studies of Hippurate and its Chemical Interactions

The hippurate molecule has been the subject of numerous theoretical and computational studies to better understand its structural, electronic, and interactive properties. Density Functional Theory (DFT) has been employed to analyze the structural properties of hippuric acid, identifying its most stable conformers and calculating its vibrational frequencies. rsc.org Such computational approaches also allow for the prediction of electronic characteristics, including Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. rsc.org

Other computational methods are used to predict the physicochemical and biological properties of hippurate derivatives. These include:

Lipophilicity Calculation: Theoretical logP values, which measure a compound's affinity for fatty environments, have been calculated using various computational models. nih.gov

In Silico Activity Prediction: Programs like PASS (Prediction of Activity Spectra for Substances) are used to forecast the potential biological activities of hippurate-containing molecules based on their chemical structure. nih.gov

Molecular Docking: This technique simulates the interaction between a molecule and a protein receptor, providing insights into potential binding affinity and mechanism of action, as demonstrated in studies with tyrosine kinase receptors. nih.gov

Experimental and theoretical studies have also investigated the chemical interactions between hippurate and metal ions. Research on the copper(II)-N-benzoylglycine complex has explored the weak exchange interactions between metal ions connected by the long chemical bridge of the hippurate molecule. nih.gov Similarly, the interactions of hippuric acid with zinc, cadmium, and mercury have been studied using Nuclear Magnetic Resonance (NMR) and X-ray crystallography to characterize the resulting complex structures. nih.gov

Table 2: Computational and Theoretical Study Types for Hippurate

Study Type Method/Theory Information Gained
Structural & Electronic Properties Density Functional Theory (DFT) Optimized geometry, stable conformers, vibrational frequencies, HOMO/LUMO energies. rsc.org
Physicochemical Properties Computational logP Calculation Prediction of lipophilicity and transport through biological membranes. nih.gov
Biological Activity Prediction In Silico (e.g., PASS) Forecasts potential biological activities based on molecular structure. nih.gov
Molecular Interaction Molecular Docking Assesses binding affinity and interaction with protein receptors. nih.gov

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Sodium hippurate hydrate
Reactant of Route 2
Reactant of Route 2
Sodium hippurate hydrate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.